molecular formula C6H11NO4 B12809039 2-Piperidinecarboxylic acid, 3,4-dihydroxy-, (2S-(2alpha,3beta,4alpha) CAS No. 117821-12-2

2-Piperidinecarboxylic acid, 3,4-dihydroxy-, (2S-(2alpha,3beta,4alpha)

Cat. No.: B12809039
CAS No.: 117821-12-2
M. Wt: 161.16 g/mol
InChI Key: SUCGXPHEYBRFIL-WISUUJSJSA-N
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Description

2-Piperidinecarboxylic acid, 3,4-dihydroxy-, (2S-(2alpha,3beta,4alpha)) is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with carboxylic acid and two hydroxyl groups. The stereochemistry of the compound is specified by the (2S-(2alpha,3beta,4alpha)) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinecarboxylic acid, 3,4-dihydroxy-, (2S-(2alpha,3beta,4alpha)) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, cyclization can be achieved through intramolecular reactions facilitated by catalysts or specific reagents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions.

    Substitution: The compound can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogenating agents or nucleophiles.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Piperidinecarboxylic acid, 3,4-dihydroxy-, (2S-(2alpha,3beta,4alpha)) has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Piperidinecarboxylic acid, 3,4-dihydroxy-, (2S-(2alpha,3beta,4alpha)) exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function. This can lead to modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

    Pipecolic Acid: Similar in structure but lacks the hydroxyl groups.

    Proline: Another piperidine derivative with different functional groups.

    Hydroxyproline: Contains hydroxyl groups but differs in stereochemistry and functional group placement.

Uniqueness: 2-Piperidinecarboxylic acid, 3,4-dihydroxy-, (2S-(2alpha,3beta,4alpha)) is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

117821-12-2

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

(2S,3R,4R)-3,4-dihydroxypiperidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO4/c8-3-1-2-7-4(5(3)9)6(10)11/h3-5,7-9H,1-2H2,(H,10,11)/t3-,4+,5+/m1/s1

InChI Key

SUCGXPHEYBRFIL-WISUUJSJSA-N

Isomeric SMILES

C1CN[C@@H]([C@H]([C@@H]1O)O)C(=O)O

Canonical SMILES

C1CNC(C(C1O)O)C(=O)O

Origin of Product

United States

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